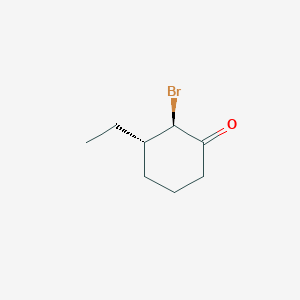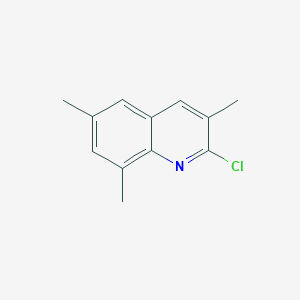
Piperazin-1-yl(1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazin-1-yl(1,3-thiazol-4-yl)methanone is a heterocyclic compound that features both piperazine and thiazole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. Piperazine derivatives are known for their antiviral, antipsychotic, and antimicrobial properties, while thiazole derivatives are recognized for their roles in various pharmacological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(1,3-thiazol-4-yl)methanone typically involves multi-step procedures. One common method includes the reaction of piperazine with thiazole derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the process. The mixture is then treated with activated carbon and filtered to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Piperazin-1-yl(1,3-thiazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Piperazin-1-yl(1,3-thiazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including antiviral, antipsychotic, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazin-1-yl(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine and thiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone: Studied for its cytotoxic activity against cancer cells
Uniqueness
Piperazin-1-yl(1,3-thiazol-4-yl)methanone is unique due to its combined piperazine and thiazole moieties, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound in various fields of research and application .
Propiedades
Fórmula molecular |
C8H11N3OS |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
piperazin-1-yl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C8H11N3OS/c12-8(7-5-13-6-10-7)11-3-1-9-2-4-11/h5-6,9H,1-4H2 |
Clave InChI |
YHMPFVRUOSPJSY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)

![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)

![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)

![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)
